2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative characterized by a fused pyran-chromene core. Key structural features include:
- Amino group at position 2.
- Carbonitrile at position 3.
- 4-(Allyloxy)phenyl substituent at position 4, where the allyloxy group introduces an ether-linked unsaturated propene chain.
- Oxo group at position 4.
This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antibacterial and antitumor activities . Its synthesis typically involves multicomponent reactions (MCRs) of 4-hydroxycoumarin, aldehydes, and nitriles, though direct synthetic details for the allyloxy variant are sparse in the literature .
Properties
IUPAC Name |
2-amino-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-2-11-26-14-9-7-13(8-10-14)18-16(12-23)21(24)28-20-15-5-3-4-6-17(15)27-22(25)19(18)20/h2-10,18H,1,11,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMCKUCSMZDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a member of the pyranochromene family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H12N2O3
- CAS Number : 2815057
- Molecular Weight : 320.31 g/mol
The presence of functional groups such as amino and carbonitrile enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and evaluated their antiproliferative effects against various human tumor cell lines.
Key Findings:
- Antiproliferative Effects :
- Mechanisms of Action :
- Antiangiogenic Effects :
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the phenyl ring significantly influenced biological activity. For example:
| Compound | Substitution | IC50 (μM) | Cell Line |
|---|---|---|---|
| 1a | Bromo | 0.5 | HT-29 |
| 1c | Iodo | 0.6 | HT-29 |
| 1h | Dichloro | 1.0 | HCT-116 |
| 1j | Pentafluoro | 0.15 | EA.hy926 |
This table illustrates how different halogen substitutions can affect potency against specific cancer cell lines .
In Vivo Studies
In vivo experiments using murine models have indicated that these compounds can significantly inhibit tumor growth. For instance, a study reported that treatment with a selected derivative led to a reduction in tumor size by approximately 60% compared to control groups .
Clinical Relevance
The potential for these compounds to serve as lead candidates for drug development is underscored by their selective targeting of cancer cells while sparing normal cells. This selectivity is crucial in minimizing side effects typically associated with conventional chemotherapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to analogs with varying aryl/heteroaryl substituents at position 4. Key differences in substituents influence physicochemical properties, reactivity, and bioactivity.
Substituent Diversity and Physicochemical Properties
Stability and Reactivity
- Allyloxy group : Susceptible to oxidation or polymerization, unlike stable aryl/halogenated analogs.
- Triazole derivatives : Stable under physiological conditions, enabling targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
